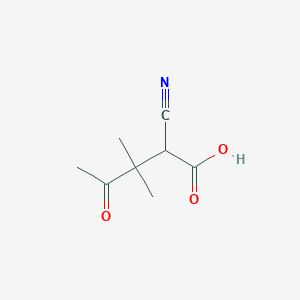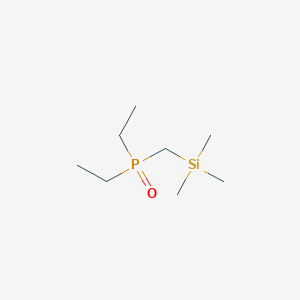![molecular formula C10H15N B7782270 (1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B7782270.png)
(1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4R)-3,6-dimethylbicyclo[221]heptane-2-carbonitrile is a bicyclic organic compound with a unique structure that includes a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic heptane structure, which can be derived from readily available starting materials such as cyclopentadiene and methyl acrylate.
Cycloaddition Reaction: A Diels-Alder reaction is employed to form the bicyclic structure. This reaction involves the cycloaddition of cyclopentadiene with methyl acrylate under controlled conditions.
Functional Group Introduction: The introduction of the carbonitrile group is achieved through a series of functional group transformations. This may involve the use of reagents such as sodium cyanide or other nitrile-forming agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
(1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The carbonitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
(1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The carbonitrile group can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and exert specific effects.
類似化合物との比較
Similar Compounds
(1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
(1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-methanol: Similar structure but with a hydroxyl group instead of a carbonitrile group.
Uniqueness
(1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The carbonitrile group allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
特性
IUPAC Name |
(1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-6-3-8-4-9(6)10(5-11)7(8)2/h6-10H,3-4H2,1-2H3/t6?,7?,8-,9-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFSLBADTQAFOB-CTOGJURTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CC1C(C2C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C[C@@H]2C[C@H]1C(C2C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-amino-3-benzyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B7782203.png)

![Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate](/img/structure/B7782213.png)
![sodium;[(4-methyl-2-oxochromen-7-yl)amino]methanesulfonate](/img/structure/B7782215.png)



![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid](/img/structure/B7782236.png)



![1,1-Dichlorospiro[2.3]hexane](/img/structure/B7782278.png)

